molecular formula C12H14ClN3 B10793710 (S)-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine

(S)-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B10793710
M. Wt: 235.71 g/mol
InChI Key: LJIQRYQTOONAEE-UHFFFAOYSA-N
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Description

®-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: ®-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, ®-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological processes and pathways .

Medicine: In medicine, ®-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of ®-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: ®-6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

6-chloro-2-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)

InChI Key

LJIQRYQTOONAEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

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